Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANYXLKVNFRXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C=C1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Bromination of Ethyl 3-(4-Methoxyphenyl)-3-Oxopropanoate
A direct approach involves brominating ethyl 3-(4-methoxyphenyl)-3-oxopropanoate at the meta position. The methoxy group activates the aromatic ring, directing electrophiles to ortho/para positions. However, meta-bromination can be achieved using directed ortho-metalation (DoM) strategies.
Procedure :
-
Lithiation : Treat ethyl 3-(4-methoxyphenyl)-3-oxopropanoate with LDA (lithium diisopropylamide) at −78°C in THF.
-
Quenching with Bromine : Introduce bromine to the lithiated intermediate, yielding the meta-brominated product.
Yield : ~60–70% after purification via column chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | −78°C |
| Solvent | THF |
| Base | LDA |
| Bromine Source | Br₂ |
| Purification | Hexane/EtOAc (8:1) |
Condensation of 3-Bromo-4-Methoxybenzaldehyde with Ethyl Acetoacetate
Knoevenagel Condensation
This method constructs the β-keto ester backbone via base-catalyzed condensation between 3-bromo-4-methoxybenzaldehyde and ethyl acetoacetate.
Procedure :
-
Reaction Setup : Mix equimolar amounts of aldehyde and ethyl acetoacetate in ethanol.
-
Catalysis : Add piperidine (10 mol%) and reflux for 12 hours.
-
Workup : Acidify with HCl, extract with EtOAc, and concentrate.
Yield : 75–85% after recrystallization.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 12 hours |
Reformatsky Reaction with 3-Bromo-4-Methoxybenzaldehyde
Zinc-Mediated Coupling
The Reformatsky reaction enables the synthesis of β-hydroxy esters, which are oxidized to β-keto esters.
Procedure :
-
Reformatsky Adduct Formation : React 3-bromo-4-methoxybenzaldehyde with ethyl bromoacetate in the presence of activated zinc in benzene.
-
Oxidation : Treat the β-hydroxy ester intermediate with Jones reagent (CrO₃/H₂SO₄) to yield the β-keto ester.
Yield :
| Step | Yield |
|---|---|
| Reformatsky Adduct | 65% |
| Oxidation | 90% |
Key Data :
| Parameter | Value |
|---|---|
| Zinc Activation | HCl/MeOH |
| Oxidizing Agent | Jones Reagent |
| Solvent (Oxidation) | Acetone |
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Aryl boronic acids bearing methoxy and bromo groups can couple with β-keto ester precursors.
Procedure :
-
Boronic Acid Synthesis : Prepare 3-bromo-4-methoxyphenylboronic acid via Miyaura borylation.
-
Coupling : React with ethyl 3-iodopropanoate using Pd(PPh₃)₄ and Na₂CO₃ in DMF/H₂O.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | Na₂CO₃ |
| Solvent | DMF/H₂O (3:1) |
Acid-Catalyzed Esterification of 3-Bromo-4-Methoxybenzoic Acid
Fischer Esterification
Direct esterification of the carboxylic acid precursor under acidic conditions.
Procedure :
-
Acid Activation : Reflux 3-bromo-4-methoxybenzoic acid with excess ethanol and H₂SO₄.
-
Keto Formation : Oxidize the resultant ester using pyridinium chlorochromate (PCC).
Yield :
| Step | Yield |
|---|---|
| Esterification | 85% |
| Oxidation | 75% |
Key Data :
| Parameter | Value |
|---|---|
| Acid Catalyst | H₂SO₄ |
| Oxidizing Agent | PCC |
| Solvent (Oxidation) | CH₂Cl₂ |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted esters.
Scientific Research Applications
Pharmaceutical Development
Overview : Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting inflammatory and analgesic pathways.
Case Studies :
- A study highlighted its role in developing anti-inflammatory agents. The compound was used to synthesize derivatives that exhibited promising anti-inflammatory activity in vitro, showing potential for treating conditions like arthritis .
- Another research effort focused on synthesizing novel anti-tuberculosis drugs using this compound as a precursor. The derivatives demonstrated significant efficacy against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentration (MIC) values lower than standard treatments .
Organic Synthesis
Overview : In organic synthesis, this compound is utilized to create complex molecular structures efficiently, which is crucial for both academic research and industrial applications.
Applications :
- It has been employed in the synthesis of coumarin and benzofuran derivatives through selective reactions, which are vital for developing new therapeutic agents .
- The compound facilitates the formation of various heterocycles, which are essential in medicinal chemistry for drug discovery .
Material Science
Overview : this compound can be incorporated into polymer formulations, enhancing their properties.
Properties Enhanced :
- Thermal Stability : The inclusion of this compound improves the thermal resistance of polymers, making them suitable for high-temperature applications.
- Mechanical Strength : The compound contributes to increased tensile strength and durability of materials used in construction and manufacturing .
Agricultural Chemistry
Overview : This compound plays a role in the formulation of agrochemicals, contributing to the development of effective herbicides and pesticides.
Impact on Agriculture :
- Research indicates that derivatives of this compound have shown efficacy as herbicides, improving crop yields by effectively controlling weed populations without harming the crops themselves .
- The compound's structure allows for modifications that enhance its activity against specific pests while minimizing environmental impact .
Data Tables
Mechanism of Action
The mechanism by which Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate exerts its effects involves interactions with various molecular targets. The bromine atom and methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The ester functional group can undergo hydrolysis, releasing the active acid form, which can interact with biological targets.
Comparison with Similar Compounds
Key Observations :
- Methoxy vs. Nitro Groups: The 4-methoxy group in the target compound provides electron-donating effects, contrasting with electron-withdrawing nitro groups in pyridine derivatives like ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate, which exhibit lower yields (45–50%) due to reduced stability .
Comparative Reactivity
- Amination: Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate reacts with ammonium formate to form ethyl (Z)-3-amino-3-(4-methoxyphenyl)acrylate (11) in moderate yields . Bromine in the target compound may slow amination due to steric hindrance.
- Cyclization : The methoxy group facilitates cyclization reactions, as seen in the synthesis of benzofuran derivatives (e.g., compound 23b, 44% yield) . Bromine’s bulkiness could reduce cyclization efficiency compared to smaller substituents like fluorine.
Physicochemical Properties
Note: Bromine’s higher molecular weight (79.9 g/mol vs.
Biological Activity
Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₂H₁₃BrO₄
- Molecular Weight : 303.14 g/mol
- Structural Features :
- A bromo substituent at the 3-position of the aromatic ring.
- A methoxy group at the para position relative to the bromo substituent.
- An oxo group adjacent to the ethyl ester functionality.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The presence of halogenated and methoxy groups appears to enhance its activity, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : this compound has demonstrated antimicrobial effects against a range of pathogens, indicating its potential as a lead compound for developing new antibiotics.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes linked to cancer progression and inflammation, including various kinases and phosphatases.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis via caspase activation |
| MDA-MB-231 | 12.5 | Cell cycle arrest at G2/M phase |
The compound's mechanism involves upregulation of pro-apoptotic factors (Bax, caspase-9) and downregulation of anti-apoptotic proteins (Bcl-2) .
Antimicrobial Activity
In vitro tests have shown that this compound exhibits significant antimicrobial activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be developed into a novel antimicrobial agent .
Enzyme Inhibition Studies
The compound was tested for its inhibitory effects on alkaline phosphatase enzymes, which are often implicated in cancer metastasis:
| Enzyme | IC50 (µM) |
|---|---|
| Tissue-Nonspecific Alkaline Phosphatase (TNAP) | 8.5 |
| Intestinal Alkaline Phosphatase (IAP) | 10.2 |
The results indicate that this compound is a potent inhibitor, suggesting its potential role in therapeutic strategies targeting metastasis .
Q & A
Basic: What are the common synthetic routes for Ethyl 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate?
Answer:
The compound is typically synthesized via Claisen condensation between 3-bromo-4-methoxybenzoyl chloride and diethyl malonate under basic conditions (e.g., sodium ethoxide). The reaction forms the β-ketoester backbone. Alternatively, dilithiomonoethylmalonate can react with acyl halides, followed by acid workup to yield the product . Key steps include:
Slow addition of the acyl chloride to the malonate to avoid side reactions.
Strict temperature control (0–5°C) during condensation.
Purification via recrystallization or column chromatography.
Advanced: How can the Claisen condensation be optimized for higher yields?
Answer:
Optimization strategies include:
- Catalyst selection : Use NaH or LDA instead of NaOEt for better enolate formation, especially with sterically hindered substrates .
- Solvent choice : Anhydrous THF or DMF improves solubility of intermediates.
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to malonate minimizes unreacted starting material.
- Post-reaction quenching : Rapid acidification (pH 3–4) prevents retro-condensation. Evidence shows yields improved from 40% to ~60% with these adjustments .
Basic: What spectroscopic methods are used to characterize this compound?
Answer:
- NMR : H and C NMR confirm the β-ketoester structure (e.g., carbonyl peaks at ~170–175 ppm for ester and ketone groups) .
- IR : Strong absorption bands at ~1730 cm (ester C=O) and ~1650 cm (ketone C=O) .
- Mass spectrometry (MS) : Molecular ion peaks ([M+H]) validate the molecular weight (e.g., 301.15 g/mol for CHBrO) .
Advanced: How can conflicting NMR data (e.g., splitting patterns) be resolved?
Answer:
Conflicts often arise from rotameric effects in the β-ketoester group. Strategies include:
Variable-temperature NMR : Cooling to –40°C slows conformational exchange, simplifying splitting patterns .
COSY and NOESY : Correlate coupling between protons near the bromo and methoxy substituents.
Comparative analysis : Cross-reference with analogous compounds (e.g., fluoro or chloro derivatives) to identify substituent-induced shifts .
Basic: What reactions can the β-ketoester group undergo?
Answer:
The β-ketoester is reactive due to its α,β-diketone system:
- Oxidation : Forms aryl glyoxalates using KMnO or SeO .
- Reduction : NaBH selectively reduces the ketone to a secondary alcohol, retaining the ester .
- Nucleophilic substitution : The bromo group can be replaced with amines or thiols under SNAr conditions .
Advanced: How does the bromo substituent affect reactivity in nucleophilic substitutions?
Answer:
The meta-bromo group deactivates the ring via electron withdrawal, slowing electrophilic substitution. However, it enhances nucleophilic aromatic substitution (SNAr) at the para position relative to the methoxy group. For example:
- Reaction with piperazine in DMF at 120°C yields substitution products with >70% efficiency.
- Compare with fluoro analogs ( ), where fluorine’s smaller size reduces steric hindrance but lowers leaving-group ability .
Basic: How should stability be assessed under varying storage conditions?
Answer:
- Thermogravimetric analysis (TGA) : Determines decomposition temperature (typically >150°C for β-ketoesters) .
- HPLC monitoring : Track degradation under accelerated conditions (40°C, 75% RH for 4 weeks).
- Light sensitivity : UV-Vis spectroscopy identifies photodegradation products; store in amber vials .
Basic: What are its applications in organic synthesis?
Answer:
- Heterocycle synthesis : Serves as a precursor for pyrimidinones (via guanidine condensation) and coumarins (via Pechmann condensation with resorcinol) .
- Cross-coupling : Suzuki-Miyaura reactions exploit the bromo group for biaryl synthesis .
Advanced: How to design experiments for studying its role in bioactive molecule synthesis?
Answer:
Mechanistic studies : Use O isotopic labeling to track ketone oxygen during cyclization .
Kinetic profiling : Monitor reaction intermediates via in-situ FTIR or LC-MS.
Biological screening : Test intermediates for enzyme inhibition (e.g., kinase assays) using derivatives from .
Advanced: How to address discrepancies in reported melting points or spectral data?
Answer:
Discrepancies often stem from polymorphism or solvent impurities . Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
